molecular formula C17H15NO B1655560 N-(3-methoxyphenyl)naphthalen-2-amine CAS No. 38369-73-2

N-(3-methoxyphenyl)naphthalen-2-amine

Cat. No.: B1655560
CAS No.: 38369-73-2
M. Wt: 249.31 g/mol
InChI Key: YUIMIADZPYKAEK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)naphthalen-2-amine (CAS 38369-73-2) is a high-purity organic compound with the molecular formula C17H15NO and a molecular weight of 249.307 g/mol . This chemical belongs to the class of N-aryl-naphthylamine derivatives, which are historically significant in the development of synthetic organic chemistry, particularly in the dye industry . The structure features a naphthalene ring system linked via a nitrogen bridge to a 3-methoxyphenyl group, creating an extended conjugated system that influences its electronic properties and chemical reactivity . Researchers value this compound as a versatile synthetic intermediate or building block for constructing more complex aromatic systems due to the multiple sites available on the naphthalene ring for electrophilic and nucleophilic substitution reactions . The meta-substituted methoxy group on the phenyl ring modulates the electron density distribution, offering a specific balance of electronic effects and steric hindrance for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is limited, structurally related N-aryl-naphthylamine derivatives have demonstrated promising biological activities in research, including significant antifungal and cytotoxic properties against various human cancer cell lines, highlighting the potential research value of this chemical scaffold in medicinal chemistry . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

38369-73-2

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-(3-methoxyphenyl)naphthalen-2-amine

InChI

InChI=1S/C17H15NO/c1-19-17-8-4-7-15(12-17)18-16-10-9-13-5-2-3-6-14(13)11-16/h2-12,18H,1H3

InChI Key

YUIMIADZPYKAEK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

N,N-Bis(4-methoxyphenyl)naphthalen-2-amine Derivatives

Structure : Features two 4-methoxyphenyl groups attached to the naphthalen-2-amine nitrogen, enhancing conjugation and hole-transport properties.
Synthesis : Derived from arylamine-based precursors via coupling reactions, optimized using computational screening (DFT/TD-DFT) .
Applications :

  • Hole-Transporting Materials (HTMs) : Used in perovskite solar cells (PSCs). The bis-4-methoxyphenyl derivative (CP1) achieved a power conversion efficiency (PCE) of 15.91%, surpassing the parent compound H101 (14.78%) due to improved hole mobility and film morphology .
    Key Properties :
  • Higher stability and hole mobility compared to non-methoxy analogs.
  • Methoxy groups enhance electron-donating capacity, critical for HTM performance.

N-Methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine

Structure : Contains a methyl group, p-tolyl substituent, and phenylthio moiety on the naphthalen-2-amine core.
Synthesis : Synthesized via transition-metal-free thioamination of arynes using sulfenamides (49% yield) .
Applications :

  • Potential in organic electronics or catalysis due to sulfur’s electron-withdrawing effects. Key Properties:

Amide Derivatives: (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Structure : Amide derivative linking naproxen (6-methoxynaphthalene) to 3-chlorophenethylamine.
Synthesis : Formed via amide coupling between naproxen and 3-chlorophenethylamine, characterized by NMR and mass spectrometry .
Applications :

  • Key Differences:
  • The amide bond reduces basicity compared to amines, altering bioavailability and metabolic stability.

TRPV1 Antagonist: N-(3-Methoxyphenyl)-4-trifluoromethylcinnamide

Structure : Shares the N-(3-methoxyphenyl) group but linked to a cinnamide scaffold.
Applications :

  • High-affinity TRPV1 receptor antagonist (18 nM), studied via carbon-11 labeling for neuroimaging .
    Key Insights :
  • The 3-methoxyphenyl group likely contributes to receptor binding affinity, suggesting that N-(3-methoxyphenyl)naphthalen-2-amine could also interact with biological targets if similarly functionalized.

Preparation Methods

Reaction Mechanism

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon–nitrogen bonds between aryl halides and amines. For N-(3-methoxyphenyl)naphthalen-2-amine, this method involves coupling 2-bromonaphthalene with 3-methoxyaniline in the presence of a palladium catalyst, such as tBuXPhos Pd G3, and a base like potassium carbonate (K$$2$$CO$$3$$). The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by ligand exchange with the amine and reductive elimination to yield the target compound (Fig. 1a).

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Catalyst loading : 2–5 mol% of tBuXPhos Pd G3 ensures efficient coupling without side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) or lipid-based media (e.g., rapeseed oil) enhance solubility and stabilize intermediates.
  • Temperature : Reactions conducted at 110°C for 24 hours achieve near-quantitative conversion (99% yield) for electron-rich aryl bromides.

A representative procedure involves heating 2-bromonaphthalene (1 equiv), 3-methoxyaniline (1.5 equiv), tBuXPhos Pd G3 (2 mol%), and K$$2$$CO$$3$$ (2 equiv) in rapeseed oil at 110°C under argon. Workup includes extraction with dichloromethane (DCM) and purification via column chromatography.

Yield and Scalability

This method achieves yields exceeding 95% for primary anilines and scales effectively to gram quantities without compromising efficiency. Recent innovations, such as lipid-based solvent systems, reduce reliance on toxic solvents and simplify product isolation.

Brønsted Acid-Catalyzed Reductive Amination

Reaction Setup and Conditions

An alternative route employs 2-naphthaldehyde and 3-methoxyaniline in a Brønsted acid-mediated reductive amination. Triflic acid (TfOH) catalyzes the condensation of the aldehyde and amine to form an imine intermediate, which is subsequently reduced in situ (Fig. 1b). The reaction is conducted in DMF at 150°C for 12–24 hours, with water (2 equiv) acting as a proton source.

Substrate Scope and Limitations

While this method is effective for tertiary amines, adapting it to secondary amines like this compound requires modifications:

  • Reducing agents : Sodium cyanoborohydride (NaBH$$3$$CN) or hydrogen gas (H$$2$$) with palladium on carbon (Pd/C) can reduce the imine to the secondary amine.
  • Acid strength : TfOH’s strong acidity (pKa ≈ −12) accelerates imine formation but may necessitate neutralization post-reaction.

Yields for secondary amines remain moderate (50–70%) due to competing side reactions, such as over-alkylation or decomposition of acid-sensitive substrates.

Analytical Characterization Techniques

Spectroscopic Analysis

IR spectroscopy confirms the presence of key functional groups:

  • N–H stretching vibrations at 3300–3400 cm$$^{-1}$$.
  • C–O–C asymmetric stretching of the methoxy group at 1250 cm$$^{-1}$$ .

$$^1$$H NMR (400 MHz, CDCl$$_3$$) exhibits:

  • A singlet at δ 3.85 ppm (3H, OCH$$_3$$).
  • Multiplet signals between δ 7.20–8.50 ppm for naphthalene and aryl protons.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase (80:20) confirms purity >98% for Buchwald–Hartwig-derived samples.

Comparative Analysis of Synthetic Routes

Parameter Buchwald–Hartwig Amination Brønsted Acid-Catalyzed Reductive Amination
Yield 95–99% 50–70%
Reaction Time 24 hours 12–24 hours
Catalyst Cost High (Pd-based) Low (TfOH)
Solvent Toxicity Moderate (rapeseed oil) High (DMF)
Scalability Excellent Moderate

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive heterocycles, including azetidinones and thiazolidinones , which exhibit antimicrobial activity. Derivatives synthesized via Schiff base formation and cyclization show enhanced solubility and receptor-binding affinity compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)naphthalen-2-amine?

  • Methodological Answer : Reductive amination using a Pd/NiO catalyst under hydrogen gas (25°C, 10 hours) is a viable route, as demonstrated for structurally similar amines like N-benzylnaphthalen-1-amine . For methoxyphenyl derivatives, adjust the aldehyde precursor (e.g., 3-methoxybenzaldehyde) and optimize reaction stoichiometry. Transition-metal-free methods, such as thioamination using CsF in DME (dimethoxyethane), could also be explored for regioselective synthesis .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Dissolve the compound in CDCl3 and analyze chemical shifts. Compare with analogous compounds (e.g., N,N-dimethyltetrahydronaphthalen-2-amines), where methoxy groups typically resonate at δ 3.7–3.9 ppm and aromatic protons at δ 6.5–8.5 ppm .
  • HPLC : Use a silica gel column with a solvent system like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) for purity assessment, as described for tetrahydronaphthalen-2-amine derivatives .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Flash column chromatography with Pet. ether/CH2Cl2 (95:5) effectively separates polar byproducts . For viscous or oily products, silica gel filtration under reduced pressure can minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Combine HRMS (High-Resolution Mass Spectrometry) with 2D NMR (e.g., COSY, HSQC) to confirm molecular connectivity .
  • X-ray crystallography : If crystals are obtainable, compare experimental and computational (DFT-optimized) structures to resolve ambiguities in stereochemistry .
  • Dynamic NMR : Use variable-temperature experiments to assess rotational barriers in methoxyphenyl groups, which may cause signal splitting .

Q. What computational methods predict the electronic properties of this compound for materials science applications?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : Perform DFT calculations (e.g., B3LYP/6-31G**) to determine HOMO-LUMO gaps. For hole-transport materials (HTMs), ensure HOMO levels align with perovskite valence bands (~-5.2 eV) for efficient charge extraction .
  • Solubility prediction : Use COSMO-RS simulations to optimize substituents (e.g., alkyl chains) while maintaining planarity for π-stacking .

Q. How does the methoxyphenyl substituent influence the pharmacological activity of naphthalen-2-amine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare binding affinities of analogs (e.g., 3-methoxy vs. 4-methoxy) using radiolabeled assays. For TRPV1 antagonists, methoxy positioning affects steric hindrance and hydrogen bonding with receptor residues .
  • Metabolic stability : Evaluate O-demethylation rates via liver microsome assays, as methoxy groups are prone to cytochrome P450-mediated oxidation .

Q. What experimental controls are critical when studying photostability in this compound-based materials?

  • Methodological Answer :

  • Light exposure : Use UV-vis spectroscopy to monitor degradation under AM 1.5G solar simulation (100 mW/cm²). Include reference compounds (e.g., Spiro-OMeTAD) for benchmarking .
  • Electron microscopy : Assess morphological changes in thin films before/after irradiation to correlate photostability with crystallinity .

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